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molecular formula C9H8ClNS2 B8805901 5-Chloro-2-(ethylsulfanyl)-1,3-benzothiazole

5-Chloro-2-(ethylsulfanyl)-1,3-benzothiazole

Cat. No. B8805901
M. Wt: 229.8 g/mol
InChI Key: XXHCIKXHYHDYKG-UHFFFAOYSA-N
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Patent
US05102781

Procedure details

5-Chloro-2-mercaptobenzothiazole (20.17 g, 0.1 mol) in 55 ml 95% ethanol was treated with 10.1 g (0.1 mol) triethylamine to give a brown solution. Iodoethane (15.6 g, 0.1 mol) was added and the mixture refluxed 67 minutes. The mixture was cooled and poured into 300 ml water to precipitate a solid. The aqueous phase was extracted 3×50 ml methylene chloride. The organic extracts were combined with solid precipitate, washed with water, dried over Na2SO4, filtered, and rotary evaporated to give brown solid. Recrystallization from isopropanol yielded 12.26 g (53%) brown crystals, mp 49°-50° C.
Quantity
20.17 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([SH:10])=[N:7][C:6]=2[CH:11]=1.[CH2:12](N(CC)CC)[CH3:13].ICC.O>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10][CH2:12][CH3:13])=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
20.17 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)S)C1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 67 minutes
Duration
67 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3×50 ml methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)SCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.26 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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